molecular formula C5H6N6S B2937407 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1007468-56-5

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2937407
CAS RN: 1007468-56-5
M. Wt: 182.21
InChI Key: VVVYGZKROLEMCH-UHFFFAOYSA-N
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Description

“4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known for their diverse pharmacological effects and are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Molecular Structure Analysis

The molecular structure of 5-amino-pyrazoles is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . These compounds are often used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving 5-amino-pyrazoles are quite diverse. For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-pyrazoles are often determined by employing elemental microanalysis, FTIR, and 1H NMR techniques . These compounds are known for their diverse pharmacological effects and are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Mechanism of Action

The mechanism suggested for the formation of N-(dithiazolylidene)pyrazolamine was a result of the expected normal attack of the primary amine of 5-amino-pyrazole at the highly electrophilic C-5 position of Appel’s salt .

Future Directions

The future directions for the research and development of 5-amino-pyrazoles are promising. These compounds are known for their diverse pharmacological effects and are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, further exploration of these compounds could lead to the development of new drugs and therapies.

properties

IUPAC Name

4-amino-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-11-4(9-10-5(11)12)3-1-2-7-8-3/h1-2H,6H2,(H,7,8)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYGZKROLEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

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